5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Analysis
- Crystal Structure Studies : The crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of related compounds have been studied. These studies shed light on the reactive sites and the nature of intermolecular contacts, which is crucial for understanding the properties and applications of such compounds (Kumara et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Research on oxazole derivatives, which are structurally related to the compound , shows their efficacy in reducing the corrosion rate of metals. This indicates potential applications of similar compounds in corrosion inhibition (Rahmani et al., 2018).
Synthesis and Conversion
- Synthesis and Intramolecular Conversion : Studies have explored the synthesis and intramolecular conversion of substituted methanobenzo oxazocin derivatives in different solvents. This research is significant for understanding the chemical behavior and potential applications in synthetic chemistry (Sedova et al., 2014).
Antimicrobial Studies
- Antimicrobial Properties : Compounds structurally related to the one have been evaluated for their antimicrobial properties. This suggests possible applications in developing new antimicrobial agents (Patil et al., 2010).
Eco-Friendly Synthesis
- Green Synthesis Approaches : Research has been conducted on eco-friendly synthesis methods for related compounds. This highlights the potential for developing sustainable and environmentally friendly synthesis protocols (Patil et al., 2021).
Chemiluminescence
- Base-Induced Chemiluminescence : Studies on sulfonyl-substituted compounds and their base-induced chemiluminescence properties suggest potential applications in chemical sensors or imaging (Watanabe et al., 2010).
Solvent-Free Synthesis
- Solvent-Free Synthesis : Research on solvent-free synthesis of methanobenzo oxazocines indicates a move towards more sustainable and less hazardous chemical processes (Pouramiri, 2022).
Cytotoxic Activity
- Cytotoxic Activities : Synthesis and investigation of the cytotoxic activity of derivatives of related compounds offer insights into potential applications in pharmacology and drug development (Vorona et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Helicobacter pylori alpha-carbonic anhydrase (HpαCA) . HpαCA plays a crucial role in the acclimation of Helicobacter pylori, an oncobacterium, to the acidic pH of the stomach .
Mode of Action
The compound binds to HpαCA, inhibiting its activity . The crystal structure of the complex of HpαCA with this compound has been determined, revealing that the mode of sulfonamide binding correlates well with their inhibitory activities .
Biochemical Pathways
The inhibition of HpαCA disrupts the bacterium’s ability to adapt to the acidic environment of the stomach, affecting its survival and proliferation . This could potentially lead to a decrease in the bacterial population, alleviating the symptoms of infections caused by H. pylori.
Result of Action
The inhibition of HpαCA by this compound leads to the disruption of H. pylori’s ability to survive in the acidic environment of the stomach . This could potentially lead to a decrease in the bacterial population, alleviating the symptoms of infections caused by H. pylori.
Properties
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-22(2,3)14-6-9-16(10-7-14)30(26,27)20-18-13-23(4,24-21(20)25)29-19-11-8-15(28-5)12-17(18)19/h6-12,18,20H,13H2,1-5H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMNWPBJRRRFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.